molecular formula C22H20N2O6 B11444919 N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11444919
M. Wt: 408.4 g/mol
InChI Key: KZKOWGNCQBNINM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and pressure, are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the quinoline core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, allowing for the introduction of various substituents. Common reagents include halides and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a diketone derivative.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their antimalarial properties.

    Furan Derivatives: Compounds containing a furan ring, such as furanocoumarins, have various biological activities, including antimicrobial and anticancer properties.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as methoxyphenamine, are known for their pharmacological activities.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C22H20N2O6/c1-28-14-8-13(9-15(10-14)29-2)23-21(26)17-11-16-18(24-22(17)27)6-12(7-19(16)25)20-4-3-5-30-20/h3-5,8-12H,6-7H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

KZKOWGNCQBNINM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CO4)NC2=O)OC

Origin of Product

United States

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